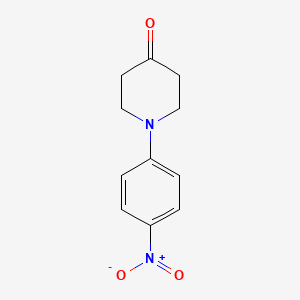

1-(4-Nitrophenyl)piperidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGRJUULGQHKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397180 | |

| Record name | 1-(4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23499-01-6 | |

| Record name | 1-(4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Nitrophenyl)piperidin-4-one molecular weight and formula

An In-depth Technical Guide to 1-(4-Nitrophenyl)piperidin-4-one: Synthesis, Characterization, and Applications

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in pharmaceutical synthesis. The document details the molecule's fundamental physicochemical properties, outlines a robust synthetic protocol, and discusses standard analytical techniques for its characterization. Furthermore, it explores the compound's primary role as a precursor in the synthesis of the anticoagulant drug Apixaban and the broader pharmacological potential of the piperidin-4-one scaffold. Safety, handling, and storage protocols are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Core Properties

This compound is a substituted piperidinone derivative that has garnered significant interest as a versatile building block in organic synthesis. Its structure incorporates a reactive piperidin-4-one core attached to an electron-deficient nitrophenyl group. This unique combination of functional groups makes it a valuable precursor for creating more complex molecular architectures, most notably in the pharmaceutical industry.

The piperidin-4-one moiety is a well-established pharmacophore, recognized for its presence in a wide array of biologically active compounds, including anticancer and anti-HIV agents.[1][2] The primary and most commercially significant application of this compound is its role as a key intermediate in the manufacturing process of Apixaban, a widely prescribed direct factor Xa inhibitor used as an anticoagulant.[3]

Below is a summary of its core chemical and physical properties.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [4][5][6] |

| Molecular Weight | 220.22 g/mol | [5][6][7] |

| CAS Number | 23499-01-6 | [4] |

| Appearance | Solid | [5] |

| Canonical SMILES | O=C1CCN(CC1)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [5] |

| InChI Key | CRGRJUULGQHKOZ-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAAr) reaction. This well-established mechanism is highly effective due to the presence of the strongly electron-withdrawing nitro group on the phenyl ring, which activates the aromatic system towards nucleophilic attack.

Synthetic Pathway Overview

The most common laboratory and industrial synthesis involves the reaction of piperidin-4-one with 1-fluoro-4-nitrobenzene. The fluorine atom serves as an excellent leaving group, and the reaction is generally carried out in the presence of a weak base to neutralize the hydrofluoric acid (HF) generated in situ.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for similar N-aryl piperidine syntheses.[8]

Materials:

-

Piperidin-4-one hydrochloride

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and dimethyl sulfoxide (DMSO).

-

Addition of Reactant: Add 1-fluoro-4-nitrobenzene (1.05 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Add deionized water to precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with deionized water, followed by saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.

Causality in Experimental Design

-

Choice of Base: Potassium carbonate is a mild, inexpensive base sufficient to deprotonate the piperidin-4-one hydrochloride salt and neutralize the HF byproduct without promoting side reactions.

-

Choice of Solvent: DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAAr mechanism by stabilizing the charged Meisenheimer complex intermediate.

-

Temperature: Elevated temperatures are required to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of standard analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, typically as two doublets in the downfield region (approx. 7.0-8.2 ppm). The protons on the piperidinone ring will appear as multiplets in the upfield region (approx. 2.5-4.0 ppm).

-

¹³C NMR: The spectrum will show a characteristic signal for the ketone carbonyl carbon around 200-210 ppm. Aromatic carbons will appear in the 110-150 ppm range, while the aliphatic carbons of the piperidine ring will be found in the 40-60 ppm range. Spectral data for similar piperidin-4-one structures can be found in the literature.[9][10]

-

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include a strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretch of the ketone. Strong, characteristic peaks for the nitro group (N-O) asymmetric and symmetric stretches will be observed around 1500-1540 cm⁻¹ and 1330-1370 cm⁻¹ , respectively.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak [M+H]⁺ at m/z 221.08, confirming the molecular weight of the compound.

Applications in Drug Development

The primary value of this compound lies in its utility as a precursor for high-value pharmaceutical compounds.

Key Intermediate in Apixaban Synthesis

Apixaban is an oral anticoagulant sold under the brand name Eliquis. The synthesis of Apixaban involves several steps where the piperidinone scaffold is further elaborated. The 4-nitrophenyl group of this compound is a critical synthon; the nitro group is typically reduced to an aniline, which then participates in subsequent cyclization and coupling reactions to form the final drug molecule.[3]

Caption: Simplified role of the title compound in the Apixaban synthetic pathway.

The Piperidin-4-one Pharmacophore

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This core has been successfully incorporated into drugs with diverse pharmacological activities, including:

-

Anticancer agents [1]

-

Anti-HIV agents [1]

-

Dopamine D2 receptor ligands [11]

-

Anti-inflammatory agents [12]

-

Analgesics and Anticonvulsants [1]

The versatility of this compound allows for its use in the discovery of new chemical entities based on this potent pharmacophore.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. While comprehensive toxicological data is limited, information from safety data sheets for similar compounds provides guidance.[13][14][15]

| Hazard Information | Precautionary Measures |

| GHS Classification | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Signal Word | Warning |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. |

| Handling | Avoid breathing dust. Use only in a well-ventilated area. Wash hands and exposed skin thoroughly after handling. |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

The compound is classified as a combustible solid.[5] Keep away from heat, sparks, and open flames.

Conclusion

This compound is a chemical intermediate of significant industrial and academic importance. Its straightforward synthesis, combined with the strategic placement of its functional groups, makes it an invaluable precursor for complex molecules, particularly the anticoagulant Apixaban. The inherent biological relevance of the piperidin-4-one scaffold ensures that this compound will remain a valuable tool for researchers and professionals engaged in drug discovery and development. This guide provides the foundational knowledge required for its synthesis, characterization, and safe application in a scientific setting.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wjpsonline.com [wjpsonline.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.es [fishersci.es]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(4-Nitrophenyl)piperidin-4-one: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(4-Nitrophenyl)piperidin-4-one, a heterocyclic ketone of significant interest to researchers and professionals in drug development and medicinal chemistry. By synthesizing data from established chemical literature and supplier information, this document details the compound's physical and chemical properties, outlines a plausible synthetic pathway, and explores its reactivity and potential applications as a versatile chemical intermediate.

Molecular and Physicochemical Identifiers

This compound is a substituted piperidinone, a class of compounds widely recognized as a "potential pharmacophore" due to its prevalence in various biologically active molecules.[1][2] The core structure consists of a piperidin-4-one ring N-substituted with a 4-nitrophenyl group. This combination of a reactive ketone, a secondary amine embedded in a heterocyclic ring, and an electron-withdrawing aromatic system makes it a valuable building block in organic synthesis.

The key identifiers and physicochemical properties are summarized in the table below. It is important to note that while some data is experimentally confirmed, other values are predicted or inferred from closely related analogs due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 23499-01-6 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [3][4] |

| Molecular Weight | 220.22 g/mol | [4] |

| Appearance | Solid (predicted) | [4] |

| Melting Point | Not available. Analog: 4-Hydroxy-1-(4-nitrophenyl)piperidine: 114-116 °C | [5] |

| Boiling Point | Predicted: 363.5 ± 25.0 °C (for 1-(4-nitrophenyl)piperidine) | [6] |

| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, acetone) with limited water solubility, based on analog 1-phenyl-piperidin-4-one. | [7] |

| SMILES | O=C1CCN(CC1)c2ccc(--INVALID-LINK--[O-])cc2 | [4] |

| InChI Key | CRGRJUULGQHKOZ-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization (Anticipated)

Detailed experimental spectra for this compound are not widely published. However, based on established principles and spectral data from analogous compounds, the following characteristic features can be anticipated.[8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for both the aromatic and the piperidinone protons.

-

Aromatic Region: Two doublets are expected in the downfield region (approx. 7.0-8.5 ppm). The protons ortho to the electron-withdrawing nitro group will be the most deshielded. The pattern will resemble an AA'BB' system, characteristic of para-substituted benzene rings. For example, in the related 1-(4-nitrophenyl)piperidin-2-one, aromatic protons appear at 7.58-7.63 ppm and 8.19-8.24 ppm.[10]

-

Piperidinone Ring: The protons on the piperidinone ring will appear more upfield. The protons alpha to the nitrogen (C2 and C6) would likely be triplets around 3.5-4.0 ppm, while the protons alpha to the carbonyl group (C3 and C5) would be expected as triplets around 2.5-3.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

-

Carbonyl Carbon: A signal in the highly deshielded region, typically >200 ppm, is characteristic of a ketone carbonyl.

-

Aromatic Carbons: Four signals are expected for the aromatic ring, with the carbon bearing the nitro group being the most downfield, followed by the carbon attached to the piperidine nitrogen.

-

Piperidinone Carbons: Signals for the aliphatic carbons of the piperidine ring are expected in the 30-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a few key functional group absorptions.

-

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is indicative of the ketone carbonyl group.

-

N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group, typically appearing around 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).[11]

-

C-N Stretch: Aromatic C-N stretching will be observed in the 1280-1350 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be seen just above 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 220. Fragmentation patterns would likely involve cleavage of the piperidinone ring and loss of the nitro group.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three primary functional components: the nitrophenyl group, the piperidinone ring, and the ketone carbonyl. This trifecta of reactivity makes it a highly versatile intermediate.

Caption: Key reactive sites of this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline) derivative using standard reducing agents such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid combinations (e.g., SnCl₂ in HCl).[12] This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline is a key precursor for the formation of amides, ureas, and other nitrogen-containing heterocycles.

-

Reactions at the Carbonyl Group: The ketone at the C4 position is susceptible to nucleophilic attack. It can undergo reactions with Grignard reagents or organolithium compounds to form tertiary alcohols. It can also be converted to an oxime or other imine derivatives.[9]

-

Reactions at the α-Carbons: The protons on the carbons adjacent to the ketone (C3 and C5) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, enabling alpha-alkylation, acylation, and condensation reactions like the Aldol or Mannich reactions.[13]

Proposed Synthesis Methodology

A common and effective method for the synthesis of N-aryl piperidones involves the nucleophilic aromatic substitution (SₙAr) reaction followed by an intramolecular cyclization. The synthesis of the related 1-(4-nitrophenyl)piperidin-2-one from 4-nitroaniline provides a strong basis for a proposed synthesis of the 4-one isomer.[10] A plausible route would involve a double Michael addition of 4-nitroaniline to a divinyl ketone equivalent.

A more direct, albeit potentially lower-yielding, approach could be the direct N-arylation of piperidin-4-one with an activated aryl halide like 4-fluoronitrobenzene.

Experimental Protocol: N-Arylation of Piperidin-4-one

This protocol is adapted from general procedures for SₙAr reactions on activated aryl halides.

Materials:

-

Piperidin-4-one hydrochloride

-

4-Fluoronitrobenzene

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., Triethylamine)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.

-

Add 4-fluoronitrobenzene (1.0 eq) to the mixture.

-

Heat the reaction mixture to 90-100 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine (2x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Applications in Medicinal Chemistry and Drug Development

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[1][13] this compound serves as a key intermediate for introducing this valuable pharmacophore into more complex molecules.

Its most significant role is as a precursor. The reduction of the nitro group to an amine provides a reactive handle for further elaboration. For instance, the closely related isomer, 1-(4-nitrophenyl)piperidin-2-one, is a documented key intermediate in the synthesis of Apixaban, a widely used anticoagulant (Factor Xa inhibitor).[10][14] It is highly probable that this compound can be utilized in analogous synthetic strategies to create novel drug candidates targeting a range of therapeutic areas.

Safety and Handling

-

Hazard Class: It is classified as a combustible solid.[4]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its combination of a reactive ketone, a modifiable aromatic ring, and the privileged piperidin-4-one core makes it an attractive starting material for constructing complex molecular architectures. While detailed experimental data for this specific compound is sparse, a comprehensive understanding of its properties and reactivity can be effectively derived from the well-established chemistry of its constituent functional groups and closely related analogs. This guide provides researchers with the foundational knowledge required to effectively utilize this important chemical intermediate in their synthetic endeavors.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Hydroxy-1-(4-nitrophenyl)piperidine | 79421-45-7 [m.chemicalbook.com]

- 6. 6574-15-8 CAS MSDS (1-(4-Nitrophenyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CAS 19125-34-9: 1-N-PHENYL-PIPERIDIN-4-ONE | CymitQuimica [cymitquimica.com]

- 8. 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones – Oriental Journal of Chemistry [orientjchem.org]

- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 10. wjpsonline.com [wjpsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 1-(4-Nitrophenyl)piperidin-4-one

Introduction: The Significance of 1-(4-Nitrophenyl)piperidin-4-one in Modern Research

This compound is a key synthetic intermediate in the development of various pharmaceutical agents. Its structural motif is found in a range of biologically active molecules, making it a compound of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of its solubility in different solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework and a detailed experimental protocol for its quantitative determination.

While specific, publicly available quantitative solubility data for this compound is scarce, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide a robust predictive analysis. Furthermore, we present a detailed, field-proven methodology for researchers to determine the solubility of this compound in their own laboratories.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its physicochemical properties and the principle of "like dissolves like." To predict the solubility of this compound, we must first examine its molecular structure.

Molecular Structure:

Unlocking the Therapeutic Potential of 1-(4-Nitrophenyl)piperidin-4-one: A Technical Guide for Preclinical Investigation

Executive Summary

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a versatile intermediate and a key pharmacophore in a multitude of biologically active compounds.[1][2][3] This technical guide delves into the untapped potential of a specific derivative, 1-(4-Nitrophenyl)piperidin-4-one , providing a comprehensive framework for its synthesis, characterization, and preclinical evaluation. Drawing upon established research into structurally analogous compounds, we will explore the most promising avenues for investigation, including its potential as an anticancer, antimicrobial, and neurological agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, actionable experimental protocols to drive the discovery process.

Introduction: The Scientific Rationale

The this compound molecule integrates two key structural motifs that have independently shown significant pharmacological promise: the piperidin-4-one core and the 4-nitrophenyl group.

-

The Piperidin-4-one Core: This heterocyclic system is a privileged structure in drug discovery, forming the backbone of drugs with diverse activities, including anticancer, antiviral, analgesic, and antihistaminic properties.[1][3] Its conformational flexibility allows for optimal interactions with a wide range of biological targets.

-

The 4-Nitrophenyl Moiety: The presence of a nitro group on an aromatic ring can significantly influence a molecule's biological activity. Nitro-containing compounds are known for their antimicrobial effects and have been successfully developed as antitubercular agents.[4] The electron-withdrawing nature of the nitro group can also play a crucial role in receptor binding and modulating the electronic properties of the entire molecule.

The strategic combination of these two moieties in this compound suggests a high probability of novel biological activities. This guide will provide the scientific community with a roadmap to systematically explore this potential.

Potential Biological Activity: A Multi-pronged Approach

Based on the extensive literature on related piperidone and nitrophenyl derivatives, we can hypothesize several key biological activities for this compound.

Anticancer and Cytotoxic Potential

Numerous studies have highlighted the potent cytotoxic effects of N-aroyl-α,β-unsaturated piperidones and other piperidin-4-one derivatives against various human cancer cell lines.[5][6] The mechanism of action for some of these compounds has been linked to the inhibition of critical cellular processes like tubulin polymerization.[7]

Experimental Workflow for Cytotoxicity Evaluation:

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Detailed Protocol: MTT Assay for Cell Viability [7][8]

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549) in 96-well plates at an optimal density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC₅₀ (µM) after 48h Incubation |

| HCT-116 (Colon) | Data to be determined |

| SK-MEL-28 (Melanoma) | Data to be determined |

| A549 (Lung) | Data to be determined |

Antimicrobial Activity

The piperidine nucleus is a common feature in many antimicrobial agents.[9] Furthermore, the presence of a nitrophenyl group is a known pharmacophore in antibacterial compounds.[10][11][12] This suggests that this compound could exhibit activity against a range of bacterial and fungal pathogens.

Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for determining the antimicrobial activity of this compound.

Detailed Protocol: Broth Microdilution for MIC and MBC/MFC Determination [13]

-

Preparation: Prepare a stock solution of this compound. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells showing no growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Table 2: Hypothetical Antimicrobial Activity Data for this compound

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | Data to be determined | Data to be determined |

| Escherichia coli | Data to be determined | Data to be determined |

| Candida albicans | Data to be determined | Data to be determined |

Potential Neurological Activity

N-arylpiperazine and related N-arylpiperidine derivatives are well-represented in neuropharmacology, with many compounds targeting dopamine and serotonin receptors.[14][15] While this compound is a piperidone, the N-aryl linkage warrants preliminary investigation into its potential to interact with central nervous system (CNS) targets.

Initial Screening Approach:

A primary screen could involve radioligand binding assays against a panel of CNS receptors, particularly dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. This would provide initial data on whether the compound has any affinity for these key neurological targets.

Proposed Mechanisms of Action

Understanding the mechanism of action is crucial for further drug development. Based on the activities of related compounds, we can propose the following potential mechanisms for this compound:

-

For Anticancer Activity:

-

Tubulin Polymerization Inhibition: The compound may bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

-

Topoisomerase Inhibition: Some piperidone derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[6]

-

-

For Antimicrobial Activity:

-

Enzyme Inhibition: The compound may inhibit essential bacterial or fungal enzymes. For instance, nitro-containing drugs often act as prodrugs that are activated by microbial nitroreductases to generate reactive nitrogen species that are toxic to the cell.[4]

-

Visualizing a Potential Anticancer Mechanism:

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 4-piperidone with 1-fluoro-4-nitrobenzene in the presence of a suitable base.

General Synthetic Scheme:

Caption: A potential synthetic route to this compound.

A detailed, optimized synthesis protocol would need to be developed and the final product thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential for biological activity. This guide provides a scientifically grounded framework for initiating a comprehensive preclinical investigation. The proposed experimental workflows and detailed protocols offer a clear path for evaluating its cytotoxic and antimicrobial properties.

Future research should focus on:

-

Synthesis and Characterization: Establishing a robust and scalable synthetic route.

-

In Vitro Screening: Performing the outlined cytotoxicity and antimicrobial assays.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways involved in any observed biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to evaluate efficacy and safety.

By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively unlock the therapeutic potential of this compound and contribute to the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. academicjournals.org [academicjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

1-(4-Nitrophenyl)piperidin-4-one literature review and background

An In-Depth Technical Guide to 1-(4-Nitrophenyl)piperidin-4-one: Synthesis, Reactivity, and Applications

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure is a composite of two key functional moieties: the piperidin-4-one ring and a 4-nitrophenyl group attached to the ring nitrogen. The piperidin-4-one core is a privileged scaffold, recognized as a versatile pharmacophore in numerous biologically active compounds, including analgesics, antivirals, and anticancer agents.[1][2][3] The 4-nitrophenyl group, featuring a potent electron-withdrawing nitro (-NO₂) substituent, not only modulates the electronic properties of the piperidine nitrogen but also serves as a crucial synthetic handle for further chemical transformations. This guide provides a detailed review of the synthesis, properties, and extensive utility of this valuable chemical building block.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 23499-01-6 | N/A |

| Molecular Formula | C₁₁H₁₂N₂O₃ | N/A |

| Molecular Weight | 220.22 g/mol | N/A |

| Appearance | Solid | N/A |

| Topological Polar Surface Area (TPSA) | 63.45 Ų | N/A |

| logP (calculated) | 1.76 | N/A |

Spectroscopic Signature

While a publicly available, fully assigned spectrum for this specific molecule is not readily found in peer-reviewed journals, its spectral characteristics can be reliably predicted based on fundamental principles and data from closely related analogs, such as 1-(4-nitrophenyl)piperidin-2-one.[4][5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The 4-nitrophenyl group should exhibit a characteristic AA'BB' system, appearing as two doublets in the downfield region (typically δ 7.5-8.3 ppm), consistent with para-substitution on a benzene ring.[4] The four protons on the piperidone ring adjacent to the nitrogen (positions 2 and 6) are expected to appear as a triplet, while the four protons adjacent to the carbonyl group (positions 3 and 5) should appear as another triplet, both in the aliphatic region (typically δ 2.5-4.0 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by several key resonances. The carbonyl carbon (C4) would appear significantly downfield (δ > 200 ppm). Four signals are expected in the aromatic region, with the carbon atom bearing the nitro group (C4') being the most deshielded. The aliphatic region would show signals for the C2/C6 and C3/C5 carbons of the piperidone ring. Studies on similarly substituted piperidin-4-ones can be used for comparative assignment.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups. Key absorption bands would include:

-

A strong, sharp peak for the ketone carbonyl (C=O) stretch, typically around 1710-1730 cm⁻¹.

-

Strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro group (N-O), appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-N stretching vibrations and aromatic C=C stretching bands in the fingerprint region.

-

Synthesis Methodologies

The formation of the C-N bond between the piperidone nitrogen and the nitrophenyl ring is the central challenge in synthesizing this molecule. Two primary, robust methods are prevalent in modern organic chemistry for this type of transformation: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Method 1: Nucleophilic Aromatic Substitution (SₙAr)

This classic method is highly effective due to the electronic nature of the 4-nitrophenyl system. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for attack by a nucleophile, making it an ideal substrate for SₙAr.

Causality of Experimental Choices:

-

Substrate: 1-Fluoro-4-nitrobenzene is the preferred substrate. The carbon-fluorine bond is highly polarized, and fluoride is an excellent leaving group in SₙAr reactions because its departure is the rate-determining step.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively, thus promoting a high reaction rate.

-

Base: A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is employed. Its role is to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. It is crucial that the base is not strong enough to deprotonate the piperidone ring at the alpha-carbons, which could lead to side reactions.

Experimental Protocol: SₙAr Synthesis

-

To a stirred solution of piperidin-4-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method 2: Buchwald-Hartwig Amination

For aryl halides that are less reactive (chlorides, bromides), or when milder conditions are required, the Buchwald-Hartwig cross-coupling reaction is the method of choice. This powerful palladium-catalyzed reaction has broad substrate scope and functional group tolerance.

Causality of Experimental Choices:

-

Substrate: 1-Bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene can be used. Bromides are generally more reactive than chlorides.

-

Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand is essential. The ligand (e.g., Xantphos, BINAP) stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and prevents catalyst decomposition.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the piperidone nitrogen in situ, forming the active nucleophile for the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere (N₂ or Ar), charge an oven-dried flask with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq).

-

Add piperidin-4-one (1.2 eq) and 1-bromo-4-nitrobenzene (1.0 eq).

-

Add anhydrous toluene via syringe and degas the mixture.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired product.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity for selective chemical modification at two distinct sites: the nitro group and the ketone carbonyl.

Reduction of the Nitro Group: Gateway to Bioactive Amines

The most significant transformation of this molecule is the reduction of the nitro group to a primary aniline. This reaction fundamentally alters the electronic character of the aryl substituent from strongly electron-withdrawing to electron-donating and introduces a highly versatile nucleophilic amine handle for further functionalization (e.g., amide bond formation, sulfonylation, or diazotization).

Experimental Protocol: Nitro Group Reduction

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction vessel under an atmosphere of hydrogen gas (H₂, typically via balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction until complete consumption of the starting material.

-

Carefully filter the reaction mixture through Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1-(4-aminophenyl)piperidin-4-one, which can often be used in the next step without further purification.

Derivatization of the Ketone Carbonyl

The ketone at the C4 position provides a second site for introducing molecular diversity. Standard carbonyl chemistry can be applied to generate a wide array of derivatives.

-

Reductive Amination: The ketone can be converted to a primary or secondary amine by reacting it with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This is a cornerstone reaction for building libraries of drug candidates.

-

Oxime and Hydrazone Formation: Reaction with hydroxylamine or hydrazine derivatives readily yields the corresponding oximes and hydrazones, which are themselves useful intermediates or can possess biological activity.[7]

Applications in Drug Discovery: The Case of Apixaban

The synthetic utility of the 1-(4-aminophenyl)piperidin-4-one scaffold, derived directly from the title compound, is powerfully illustrated by its role in the synthesis of Apixaban (Eliquis), a leading oral anticoagulant.[8] Although the commercial synthesis of Apixaban uses the related 1-(4-aminophenyl)piperidin-2-one, the chemical principles and strategic importance are identical.[4][5][9] The 1-(4-aminophenyl) moiety is a critical component that is elaborated into the final complex structure of the drug.

Furthermore, the 1-aryl-piperidine-4-carboxamide scaffold, which can be readily accessed from this intermediate, is a core element in other modern therapeutics, such as the potent Akt kinase inhibitor AZD5363 (Capivasertib), highlighting the broad applicability of this structural motif in targeting diverse biological pathways.[10]

Conclusion

This compound is more than a simple chemical; it is an intelligently designed synthetic intermediate that provides chemists with robust and orthogonal synthetic handles. Its preparation via well-established, scalable methods like SₙAr or Buchwald-Hartwig amination makes it readily accessible. The differential reactivity of its nitro and ketone functionalities allows for selective, stepwise elaboration into complex molecular architectures. Its proven relevance in the synthesis of blockbuster drugs and clinical candidates solidifies its status as a high-value building block for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicinal chemistry.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. wjpsonline.com [wjpsonline.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones – Oriental Journal of Chemistry [orientjchem.org]

- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 8. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 10. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and storage of 1-(4-Nitrophenyl)piperidin-4-one

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 1-(4-Nitrophenyl)piperidin-4-one

Abstract: this compound is a key intermediate in pharmaceutical synthesis, valued for its role as a chemical building block.[1] As with many specialized research chemicals, particularly those containing a nitrophenyl moiety, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and storage considerations for this compound, synthesized from available chemical data, information on structurally related compounds, and established best practices in chemical safety.

Compound Identification and Properties

Proper identification is the foundational step in chemical safety. The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 23499-01-6 | [2][3] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [2][3] |

| Molecular Weight | 220.22 g/mol | [2] |

| Appearance | Solid | |

| Storage Class | 11 (Combustible Solids) | |

| Purity | Typically ≥98% | [2] |

Hazard Assessment and GHS Classification (Inferred)

Causality of Hazards: The nitroaromatic functional group can be metabolically reduced to form reactive intermediates that may lead to cellular damage. The piperidone core, while generally stable, is part of a molecule that can be absorbed through the skin, inhaled as a dust, or ingested.

The following GHS classifications should be considered applicable until specific toxicological data becomes available.

| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Codes (Examples) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| P264, P270, P301+P317, P330, P501 |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| P280, P302+P352, P317, P362+P364 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| P264, P280, P302+P352, P332+P317 |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation |

| P264, P280, P305+P351+P338, P337+P317 |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

| P261, P271, P304+P340, P319, P403+P233 |

Note: This classification is inferred from structurally similar compounds and should be used for precautionary purposes.[4][5][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential, prioritizing engineering controls to isolate the hazard, supplemented by robust PPE protocols.[9]

Engineering Controls

-

Primary Containment: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne dust.[10]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted safely.[11]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.[12]

-

Hand Protection: Wear nitrile rubber gloves. Always inspect gloves prior to use and change them frequently, especially after direct contact.[6]

-

Eye Protection: Chemical safety goggles or safety glasses with side shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6]

-

Skin and Body Protection: A laboratory coat must be worn at all times. For operations with a higher risk of spillage, consider a chemically resistant apron.

-

Respiratory Protection: If engineering controls are not sufficient or during a large spill clean-up, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter should be used.[6]

Caption: General workflow for safely handling this compound.

Handling and Storage Protocols

Adherence to strict handling and storage procedures minimizes the risk of exposure and preserves the chemical's integrity.

Safe Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.

-

Prevent Contact: Do not get the chemical in eyes, on skin, or on clothing.[5]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling.[11][13]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases, which could lead to vigorous or exothermic reactions.[6]

Storage Conditions

-

Container: Keep the container tightly closed and properly labeled.[5]

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.[11] Several suppliers recommend refrigerated storage (4°C) for long-term stability.[2]

-

Integrity: Regularly inspect containers for leaks or damage.[13]

Emergency Procedures

A pre-defined emergency plan is critical for responding effectively to accidents.

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[5]

-

Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if you feel unwell.[5]

Accidental Release Measures (Spills)

-

Evacuate: Alert others and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid creating dust.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Caption: Decision-making flowchart for emergency response to incidents.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable research tool that can be used safely when its potential hazards are understood and respected. By implementing robust engineering controls, adhering to strict PPE and handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. The causality-driven approach outlined in this guide, which links chemical properties to specific safety requirements, provides a framework for a culture of safety in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.es [fishersci.es]

- 7. keyorganics.net [keyorganics.net]

- 8. echemi.com [echemi.com]

- 9. pharmtech.com [pharmtech.com]

- 10. safety.duke.edu [safety.duke.edu]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Speculative Mechanism of Action of 1-(4-Nitrophenyl)piperidin-4-one

Foreword: The field of medicinal chemistry is often driven by the exploration of novel chemical scaffolds. The compound 1-(4-nitrophenyl)piperidin-4-one presents an intriguing case study. While direct, extensive research on its specific biological activity is not prevalent in public literature, its structure is a composite of well-known pharmacophores. This guide, therefore, takes a speculative yet scientifically-grounded approach to propose potential mechanisms of action. It is designed not as a definitive statement, but as a strategic roadmap for researchers, outlining hypothesis-driven inquiries and the experimental workflows required to validate them. We will deconstruct the molecule, propose logical biological hypotheses based on its constituent parts, and detail a robust, multi-phase experimental plan to elucidate its true mechanism of action.

Part 1: Molecular Deconstruction and Hypothesis Generation

The structure of this compound is a compelling fusion of three key chemical moieties: a piperidin-4-one core, an N-linked aryl group, and a nitro functional group. The biological activities of these individual components are well-documented, providing a rational basis for our mechanistic speculation.

-

The Piperidin-4-one Core: This six-membered nitrogenous heterocycle is a privileged scaffold in medicinal chemistry.[1] It is recognized as a versatile intermediate and a core component in compounds exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-HIV, analgesic, and various central nervous system (CNS) effects.[1][2][3] Its conformational flexibility allows it to interact with a wide range of biological targets.

-

The 4-Nitrophenyl Group: The nitroaromatic moiety is a classic electrophilic group and a well-known pharmacophore, particularly in the realm of antimicrobial and anticancer therapeutics.[4] Compounds containing this group often function as prodrugs, which undergo bioreductive activation within target cells (e.g., hypoxic cancer cells or anaerobic bacteria) to generate cytotoxic reactive nitrogen species.[4]

-

The N-Aryl Linkage: The linkage of a phenyl group to the piperidine nitrogen creates an N-arylpiperidine motif. This structure is a cornerstone for many CNS-active drugs, including ligands for dopamine and sigma receptors.[5][6] The nature of the substitution on the phenyl ring critically dictates receptor affinity and functional activity.

Based on this structural analysis, we can formulate three primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis I: Bioreductive Antimicrobial Agent

The presence of the 4-nitrophenyl group strongly suggests a potential role as an antimicrobial prodrug. Many pathogenic bacteria and fungi possess nitroreductase enzymes that can reduce the nitro group under low-oxygen conditions. This reduction creates highly reactive intermediates, such as nitroso and hydroxylamine species, which can induce widespread cellular damage via multiple mechanisms, including DNA strand breakage, protein modification, and disruption of metabolic pathways. This mechanism is the basis for the efficacy of drugs like metronidazole and the antitubercular agent pretomanid.[4] The piperidin-4-one scaffold itself has been incorporated into molecules with demonstrated antimicrobial and antifungal activity.[7]

Hypothesis II: Anticancer Agent via Multiple Pathways

The piperidin-4-one scaffold is a prominent feature in numerous experimental anticancer agents.[2][8] Derivatives have been shown to function as curcumin mimics, inducing apoptosis, arresting the cell cycle, and inhibiting key cancer-related pathways like NF-κB.[8] Furthermore, some derivatives act as inhibitors of topoisomerase II-α, an enzyme critical for DNA replication in proliferating cells.[8] The nitro group could enhance this activity through bioreductive activation in the characteristic hypoxic microenvironment of solid tumors, creating a targeted cytotoxic effect.

Hypothesis III: Central Nervous System Modulator

The N-arylpiperidine framework is a classic pharmacophore for CNS targets. Modifications of this scaffold have yielded potent ligands for a variety of receptors. For example, derivatives of 4-phenylpiperidines have been developed as dopamine D2 receptor ligands with unique "dopaminergic stabilizer" properties.[5] The related N-benzylpiperidinyl structure is found in potent σ1 receptor ligands.[6] It is plausible that this compound could exhibit affinity for one or more CNS receptors, acting as an agonist, antagonist, or allosteric modulator.

Part 2: A Phased Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate these hypotheses, a logical, multi-phase experimental approach is essential. This workflow is designed to move from broad, unbiased screening to specific target validation and pathway analysis, ensuring scientific rigor at each step.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(4-Nitrophenyl)piperidin-4-one: A Technical Guide

Introduction

1-(4-Nitrophenyl)piperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid piperidone core and electronically distinct nitrophenyl substituent make it a versatile scaffold for the synthesis of novel therapeutic agents.[1] The piperidin-4-one moiety is a known pharmacophore, exhibiting a range of biological activities. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Key Features

The molecular structure of this compound (C₁₁H₁₂N₂O₃, M.W.: 220.22 g/mol ) is fundamental to interpreting its spectroscopic data.[2][3] Key structural features include:

-

A Piperidin-4-one Ring: A six-membered saturated heterocycle containing a nitrogen atom and a ketone functional group.

-

A p-Substituted Nitrophenyl Group: An aromatic ring with a nitro group para to the point of attachment to the piperidine nitrogen.

These features will give rise to characteristic signals in each spectroscopic technique.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to NO₂) |

| ~7.00 | d, J ≈ 9.0 Hz | 2H | Ar-H (meta to NO₂) |

| ~3.80 | t, J ≈ 6.0 Hz | 4H | -N-CH ₂- |

| ~2.60 | t, J ≈ 6.0 Hz | 4H | -C(=O)-CH ₂- |

Interpretation and Rationale:

-

Aromatic Protons: The para-substituted aromatic ring will exhibit a classic AA'BB' system. The two protons ortho to the electron-withdrawing nitro group are expected to be significantly deshielded, appearing as a doublet around 8.20 ppm. The two protons meta to the nitro group (and ortho to the piperidine nitrogen) will be more shielded, appearing as a doublet around 7.00 ppm.

-

Piperidine Protons: The piperidine ring protons are expected to show two distinct signals. The four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) will be deshielded by the nitrogen and the aromatic ring, appearing as a triplet around 3.80 ppm. The four protons on the carbons adjacent to the carbonyl group (-C(=O)-CH₂-) will be deshielded by the carbonyl group and are expected as a triplet around 2.60 ppm. The triplet multiplicity arises from the coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~207.0 | C =O |

| ~152.0 | Ar-C -N |

| ~142.0 | Ar-C -NO₂ |

| ~125.0 | Ar-C H (ortho to NO₂) |

| ~115.0 | Ar-C H (meta to NO₂) |

| ~48.0 | -N-C H₂- |

| ~40.0 | -C(=O)-C H₂- |

Interpretation and Rationale:

-

Carbonyl Carbon: The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically appearing around 207.0 ppm.

-

Aromatic Carbons: The aromatic region will show four signals due to the symmetry of the p-substituted ring. The carbon attached to the nitrogen (Ar-C-N) is expected around 152.0 ppm, while the carbon bearing the nitro group (Ar-C-NO₂) will be around 142.0 ppm. The two types of protonated aromatic carbons will appear at approximately 125.0 ppm (ortho to NO₂) and 115.0 ppm (meta to NO₂).

-

Piperidine Carbons: The two types of aliphatic carbons in the piperidine ring will be found in the upfield region. The carbons adjacent to the nitrogen (-N-CH₂-) are expected around 48.0 ppm, and the carbons adjacent to the carbonyl group (-C(=O)-CH₂-) will be around 40.0 ppm.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-220 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) to obtain a good spectrum for the quaternary carbons.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1590, ~1490 | Strong | Aromatic C=C stretch |

| ~1520, ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | C-N stretch (aromatic amine) |

| ~850 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Interpretation and Rationale:

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ is highly characteristic of a saturated six-membered ring ketone.

-

NO₂ Stretches: The presence of the nitro group will be confirmed by two strong absorption bands: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹.

-

Aromatic Features: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹, C=C stretching bands around 1590 and 1490 cm⁻¹, and a strong out-of-plane C-H bending vibration around 850 cm⁻¹ characteristic of para-disubstitution.

-

Aliphatic and Amine Stretches: The C-H stretching of the piperidine ring will appear in the 2950-2850 cm⁻¹ region. The C-N stretching of the tertiary aromatic amine will be observed as a strong band around 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition (KBr Pellet):

-

Sample Preparation: Mix a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Proposed Fragment |

| 220 | High | [M]⁺˙ (Molecular Ion) |

| 192 | Medium | [M - CO]⁺˙ |

| 176 | Medium | [M - NO₂]⁺ |

| 120 | High | [C₆H₄NO₂]⁺ |

| 100 | Medium | [M - C₆H₄NO₂]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 220, corresponding to the molecular weight of the compound. Its observation is crucial for confirming the molecular formula.

-

Key Fragmentations:

-

Loss of carbon monoxide (CO) from the piperidone ring is a common fragmentation pathway for such ketones, leading to a fragment at m/z 192.

-

Loss of the nitro group (NO₂) would result in a fragment at m/z 176.

-

Cleavage of the C-N bond between the aromatic ring and the piperidine nitrogen is expected to be a major fragmentation pathway, leading to the highly stable p-nitrophenyl cation at m/z 120.

-

The complementary fragment corresponding to the piperidone radical cation would be observed at m/z 100.

-

Figure 2: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the known stability of ions and neutral losses.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By integrating fundamental principles of NMR, IR, and Mass Spectrometry with data from analogous structures, a comprehensive spectroscopic profile has been constructed. This guide serves as a valuable resource for researchers in the synthesis, identification, and characterization of this important chemical entity and its derivatives, particularly in scenarios where direct experimental reference data is unavailable. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data for this class of compounds.

References

Methodological & Application

Facile Synthesis of 1-(4-Nitrophenyl)piperidin-4-one: An Application Note and Protocol

Introduction

1-(4-Nitrophenyl)piperidin-4-one is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The piperidin-4-one scaffold is a common motif in a wide array of biologically active molecules, exhibiting diverse pharmacological activities. The introduction of a 4-nitrophenyl group onto the piperidine nitrogen provides a key handle for further chemical modifications, such as reduction of the nitro group to an amine, which can then be elaborated into more complex structures. This application note provides a detailed, facile, and reproducible protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. Two of the most powerful and versatile methods for the formation of the aryl-nitrogen bond in this target molecule are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. This guide will focus on the SNAr approach due to its operational simplicity and cost-effectiveness, while also providing an overview of the Buchwald-Hartwig amination as a viable alternative.

Scientific Principles and Rationale

The synthesis of this compound hinges on the formation of a new carbon-nitrogen bond between the piperidin-4-one nitrogen and the C1 position of the 4-nitrophenyl ring.

Method 1: Nucleophilic Aromatic Substitution (SNAr)